14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Overview
Description
Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is a chemical compound with the molecular formula C16H16O6 . It is also known as Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride .
Molecular Structure Analysis
The molecular weight of Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is 304.30 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
Synthesis and Application in Polyimides :
- A study by Matsumoto (1999) highlighted the synthesis of a novel tetracarboxylic dianhydride with a cycloaliphatic structure, which was used to produce nonaromatic polyimides. These polyimides were noted for their solubility in organic solvents and their colorless nature with excellent thermal stability (Matsumoto, 1999).
- In another study by Matsumoto (2001), aliphatic polyimides derived from polyalicyclic monomers, including tricyclo[6,2,2,02,7] dianhydride, were synthesized. These materials displayed good thermal stability and were noted for their high transparency and low dielectric constant, making them suitable for various industrial applications (Matsumoto, 2001).
Chemical Synthesis and Structural Analysis :
- A paper by Wang and Crowe (2015) described an innovative strategy for constructing the tricyclo[6.4.0.0 4,9]dodecane framework, which is crucial for various synthetic applications. This approach involved a combination of Robinson annulation, base-induced decarboxylation, and epimerization (Wang & Crowe, 2015).
Photochemical Reactions and Organic Synthesis :
- Research by Gleiter, Sander, and Butler-Ransohoff (1986) explored the photochemistry of cyclic dienes, leading to the synthesis and investigation of tricyclo[5.3.0.02,8]decane systems. Such studies are fundamental for understanding complex organic reactions and developing new synthetic methods (Gleiter et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
3,12-dioxapentacyclo[12.4.0.01,5.05,10.010,14]octadecane-2,4,11,13-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-9-13-5-1-2-6-14(13)10(18)22-12(20)16(14)8-4-3-7-15(13,16)11(19)21-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKYEVSRWMNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(=O)OC(=O)C24CCCCC45C3(C1)C(=O)OC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693699 | |
Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-90-9 | |
Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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